molecular formula C23H19N3O4 B3867958 N-[1-[(benzylamino)carbonyl]-2-(4-nitrophenyl)vinyl]benzamide

N-[1-[(benzylamino)carbonyl]-2-(4-nitrophenyl)vinyl]benzamide

Cat. No. B3867958
M. Wt: 401.4 g/mol
InChI Key: SPHWVHLYDVBGBT-RCCKNPSSSA-N
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Description

N-[1-[(benzylamino)carbonyl]-2-(4-nitrophenyl)vinyl]benzamide, commonly known as BNIPVB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BNIPVB is a derivative of benzamide and has a molecular weight of 419.44 g/mol.

Mechanism of Action

The mechanism of action of BNIPVB is not fully understood. However, studies have shown that BNIPVB induces apoptosis in cancer cells by activating the caspase pathway. BNIPVB has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
BNIPVB has been shown to have a number of biochemical and physiological effects. In cancer cells, BNIPVB induces apoptosis by activating the caspase pathway. BNIPVB has also been shown to inhibit the activity of acetylcholinesterase, which could have implications for the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, BNIPVB has been shown to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of BNIPVB is that it is relatively easy to synthesize, making it readily available for use in lab experiments. Additionally, BNIPVB has been shown to have potent anticancer activity, making it a promising candidate for the development of new cancer therapies. However, one limitation of BNIPVB is that its mechanism of action is not fully understood, which could hinder its development as a therapeutic agent.

Future Directions

There are several future directions for research on BNIPVB. One area of research could be to further elucidate the mechanism of action of BNIPVB, which could lead to the development of more effective therapeutic agents. Additionally, BNIPVB could be studied for its potential use in the treatment of other diseases, such as neurodegenerative disorders. Finally, BNIPVB could be used as a building block for the synthesis of novel materials with unique properties.

Scientific Research Applications

BNIPVB has been studied extensively for its potential applications in various fields, including cancer research, neuroscience, and materials science. In cancer research, BNIPVB has been shown to inhibit the growth of cancer cells by inducing apoptosis. BNIPVB has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, BNIPVB has been used as a building block for the synthesis of novel materials with unique properties.

properties

IUPAC Name

N-[(E)-3-(benzylamino)-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O4/c27-22(19-9-5-2-6-10-19)25-21(15-17-11-13-20(14-12-17)26(29)30)23(28)24-16-18-7-3-1-4-8-18/h1-15H,16H2,(H,24,28)(H,25,27)/b21-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPHWVHLYDVBGBT-RCCKNPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-3-(benzylamino)-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-[(benzylamino)carbonyl]-2-(4-nitrophenyl)vinyl]benzamide
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N-[1-[(benzylamino)carbonyl]-2-(4-nitrophenyl)vinyl]benzamide

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